molecular formula C12H9N3 B11903114 4-Methyl-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346686-68-7

4-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Cat. No.: B11903114
CAS No.: 1346686-68-7
M. Wt: 195.22 g/mol
InChI Key: VBDPFXLIMDIZRT-UHFFFAOYSA-N
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Description

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a methyl group at the 4-position and a carbonitrile group at the 5’-position, making it a unique derivative of bipyridine. Bipyridines and their derivatives are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling reaction, which involves the reaction of 4-bromo-2,6-dimethylpyridine with a suitable organozinc reagent under the presence of a palladium catalyst . The reaction conditions usually include mild temperatures and the use of solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridine N-oxides, while reduction can produce primary amines .

Scientific Research Applications

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile has several scientific research applications:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.

    Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the synthesis of advanced materials, such as polymers and supramolecular structures.

Mechanism of Action

The mechanism of action of 4-Methyl-[2,3’-bipyridine]-5’-carbonitrile involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings can form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can activate substrates, facilitate electron transfer, and promote chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a methyl group and a carbonitrile group, which can influence its chemical reactivity and coordination properties. These functional groups can enhance its utility in specific applications, such as the design of tailored ligands and advanced materials .

Properties

CAS No.

1346686-68-7

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(4-methylpyridin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3/c1-9-2-3-15-12(4-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3

InChI Key

VBDPFXLIMDIZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)C#N

Origin of Product

United States

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